CID 50931189
Description
Based on Figure 1D in , CID 50931189 was analyzed via GC-MS during vacuum distillation of an essential oil (CIEO), suggesting it is a volatile organic compound.
Properties
Molecular Formula |
C6H18Ge2 |
|---|---|
Molecular Weight |
235.47 g/mol |
InChI |
InChI=1S/2C3H9Ge/c2*1-4(2)3/h2*1-3H3 |
InChI Key |
CKQULDKQRNJABT-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)C.C[Ge](C)C |
Origin of Product |
United States |
Preparation Methods
Hexamethyldigermane can be synthesized through several methods:
- One common method involves the reaction of trimethylgermanium chloride with sodium in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds as follows:
Synthetic Routes: 2(CH3)3GeCl+2Na→(CH3)3GeGe(CH3)3+2NaCl
Industrial Production: Industrially, hexamethyldigermane is produced using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Hexamethyldigermane undergoes various chemical reactions:
Oxidation: It can be oxidized to form germanium dioxide (GeO₂) and other germanium-containing compounds.
Reduction: Reduction reactions typically involve the cleavage of the Ge-Ge bond, producing trimethylgermanium derivatives.
Substitution: Hexamethyldigermane can participate in substitution reactions, where one or more methyl groups are replaced by other functional groups.
Scientific Research Applications
Hexamethyldigermane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organogermanium compounds and catalysts.
Biology: Research is ongoing into its potential biological activities and applications in drug development.
Medicine: Some studies suggest that organogermanium compounds, including hexamethyldigermane, may have therapeutic properties, although more research is needed.
Mechanism of Action
The mechanism of action of hexamethyldigermane involves its ability to form stable bonds with other elements, particularly carbon and hydrogen. This property makes it useful in the formation of germanium-carbon films and other materials. The molecular targets and pathways involved are primarily related to its reactivity with various organic and inorganic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 50931189, we compare it with structurally or functionally analogous compounds from the evidence, focusing on molecular properties, synthesis, and biological relevance.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings from Comparative Analysis
Structural Diversity :
- This compound shares volatility with boronic acid derivatives like CID 53216313, but lacks halogen-boron bonding, which is critical for the latter’s reactivity in Suzuki-Miyaura cross-coupling .
- Unlike oscillatoxin D (CID 101283546), a macrocyclic polyketide with cytotoxic properties, this compound lacks the lactone rings and hydroxylation patterns typical of marine toxins .
Functional Contrasts :
- Taurocholic acid (CID 6675), a bile acid, is functionally distinct due to its amphiphilic structure and role in lipid metabolism. This compound’s volatility and chromatographic behavior align more with fragrances or plant secondary metabolites .
Synthetic and Analytical Challenges :
- CID 53216313’s synthesis involves palladium-catalyzed reactions, whereas this compound’s natural occurrence in CIEO suggests extraction-based isolation . Oscillatoxin derivatives require complex biosynthetic pathways, limiting their synthetic accessibility .
Q & A
Q. How can researchers address reproducibility challenges in this compound in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
